molecular formula C7H11N3O2 B13315341 1-Methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine CAS No. 1698291-73-4

1-Methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine

Cat. No.: B13315341
CAS No.: 1698291-73-4
M. Wt: 169.18 g/mol
InChI Key: FPOFNFMMRWGUGG-UHFFFAOYSA-N
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Description

1-Methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 1-position, an oxetane ring at the 3-position, and an amine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazol-4-amine with oxetan-3-ol in the presence of a suitable base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the oxetane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amine group at the 4-position can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-Methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxetane ring can enhance the compound’s stability and bioavailability, while the pyrazole ring can facilitate interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-(tetrahydrofuran-3-yloxy)-1H-pyrazol-4-amine: Similar structure with a tetrahydrofuran ring instead of an oxetane ring.

    1-Methyl-3-(tetrahydropyran-4-yloxy)-1H-pyrazol-4-amine: Similar structure with a tetrahydropyran ring instead of an oxetane ring.

    1-Methyl-3-(3-oxabicyclo[3.1.0]hexan-6-yloxy)-1H-pyrazol-4-amine: Similar structure with a bicyclic oxabicyclohexane ring instead of an oxetane ring.

Uniqueness

1-Methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. The oxetane ring can enhance the compound’s stability, reactivity, and potential bioactivity compared to its analogs with different ring systems.

Properties

CAS No.

1698291-73-4

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

1-methyl-3-(oxetan-3-yloxy)pyrazol-4-amine

InChI

InChI=1S/C7H11N3O2/c1-10-2-6(8)7(9-10)12-5-3-11-4-5/h2,5H,3-4,8H2,1H3

InChI Key

FPOFNFMMRWGUGG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OC2COC2)N

Origin of Product

United States

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